CGP46381

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du CGP 46381 implique plusieurs étapes, commençant par la préparation du dérivé d’acide phosphinique. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau d’acide phosphinique : Cela implique la réaction du chlorure de cyclohexylméthyle avec le phosphite de triéthyle pour former l’acide cyclohexylméthylphosphonique.

Introduction du groupe aminopropyle : L’acide cyclohexylméthylphosphonique est ensuite mis à réagir avec le chlorure de 3-aminopropyle dans des conditions basiques pour donner l’acide (3-aminopropyl)(cyclohexylméthyl)phosphinique.

Analyse Des Réactions Chimiques

Le CGP 46381 subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Le groupe aminopropyle peut participer à des réactions de substitution nucléophile.

Réactions d’oxydation et de réduction : La partie acide phosphinique peut subir une oxydation pour former des dérivés d’acide phosphonique ou une réduction pour former des dérivés de phosphine.

Les réactifs courants utilisés dans ces réactions comprennent des acides ou des bases forts pour l’hydrolyse, des oxydants comme le peroxyde d’hydrogène pour l’oxydation et des réducteurs comme l’hydrure de lithium et d’aluminium pour la réduction. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

Le CGP 46381 a une large gamme d’applications dans la recherche scientifique, notamment :

Neurosciences : Il est utilisé pour étudier le rôle des récepteurs de l’acide gamma-aminobutyrique de type B dans la transmission synaptique et la plasticité.

Ophtalmologie : Des recherches ont montré que le CGP 46381 peut inhiber le développement de la myopie de privation de forme chez les modèles animaux.

Électrophysiologie : Il est utilisé pour étudier les propriétés électrophysiologiques des neurones et leur réponse à l’antagonisme des récepteurs de l’acide gamma-aminobutyrique de type B.

Applications De Recherche Scientifique

Inhibition of Myopia Development

Case Study: Form-Deprivation Myopia in Guinea Pigs

A significant body of research has demonstrated the effectiveness of CGP46381 in inhibiting form-deprivation myopia (FDM) in animal models. A study conducted on guinea pigs involved administering subconjunctival injections of this compound at varying concentrations (0.2% and 2%) over an 11-day period. The results indicated that the higher concentration significantly inhibited the development of myopia compared to saline controls, with measured differences in ocular refraction and axial length showing statistical significance (P < 0.01) .

| Treatment Group | Ocular Refraction (D) | Axial Length Elongation (mm) | Vitreous Chamber Depth Elongation (mm) |

|---|---|---|---|

| Saline | -4.33 ± 0.67 | 0.13 ± 0.02 | 0.08 ± 0.01 |

| 0.2% this compound | -3.92 ± 0.72 | 0.11 ± 0.02 | 0.07 ± 0.01 |

| 2% this compound | -1.08 ± 0.40 | 0.03 ± 0.01 | 0.02 ± 0.01 |

The study concluded that this compound effectively inhibits FDM in guinea pigs, suggesting its potential as a therapeutic agent for managing myopia in humans .

Cancer Treatment

Case Study: Bladder Cancer

Recent findings have highlighted the role of this compound in enhancing the efficacy of cisplatin, a common chemotherapeutic agent, against bladder cancer cells that express androgen receptors (AR). In vitro experiments demonstrated that treatment with this compound, alongside GABA B receptor knockdown, significantly increased the cytotoxic effects of cisplatin on these cancer cells . This suggests that GABA B receptor antagonism may represent a novel strategy for overcoming drug resistance in certain cancer subtypes.

Neuroprotection and Cognitive Function

Research Insights

This compound's impact on cognitive functions has been investigated through various studies focusing on its neuroprotective properties. It has been shown to modulate neuronal activity and improve spatial learning and memory retention in rodent models . The compound's ability to antagonize GABA B receptors is believed to contribute to enhanced synaptic plasticity and cognitive performance.

Mécanisme D'action

Le CGP 46381 exerce ses effets en se liant sélectivement aux récepteurs de l’acide gamma-aminobutyrique de type B et en les antagonisant. Cet antagonisme bloque les effets inhibiteurs de l’acide gamma-aminobutyrique sur l’activité neuronale, ce qui conduit à une augmentation de l’excitabilité neuronale et de la transmission synaptique . Les cibles moléculaires du CGP 46381 sont les récepteurs de l’acide gamma-aminobutyrique de type B, qui sont des récepteurs couplés aux protéines G impliqués dans la modulation de la libération de neurotransmetteurs et de la plasticité synaptique .

Comparaison Avec Des Composés Similaires

Le CGP 46381 est unique parmi les antagonistes des récepteurs de l’acide gamma-aminobutyrique de type B en raison de sa forte sélectivité et de ses propriétés de pénétration dans le cerveau. Des composés similaires comprennent :

Phaclofène : Un autre antagoniste des récepteurs de l’acide gamma-aminobutyrique de type B, mais avec une pénétration cérébrale plus faible.

Saclofène : Un antagoniste des récepteurs de l’acide gamma-aminobutyrique de type B avec des propriétés similaires mais une structure chimique différente.

Le CGP 46381 se distingue par son antagonisme puissant et sélectif des récepteurs de l’acide gamma-aminobutyrique de type B, ce qui en fait un outil précieux dans la recherche en neurosciences .

Activité Biologique

CGP46381 is a selective antagonist of the GABA_B receptor, a subtype of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It is known for its ability to penetrate the brain effectively, making it a valuable compound for research in various neurological contexts. The compound has garnered attention for its potential applications in treating conditions such as epilepsy and certain types of cancer, as well as its role in modulating neuronal excitability.

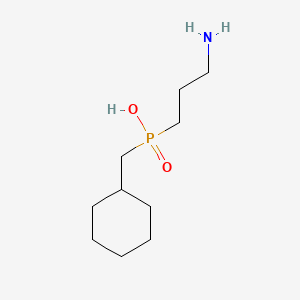

- Chemical Name: (3-Aminopropyl)(cyclohexylmethyl)phosphinic acid

- Molecular Formula: C10H22NO2P

- CAS Registry Number: 123691-14-5

- IC50 Value: 4.9 μM, indicating its potency as a GABA_B receptor antagonist .

This compound operates primarily by blocking GABA_B receptors, which are involved in various physiological processes, including neuronal inhibition and modulation of neurotransmitter release. By inhibiting these receptors, this compound can alter synaptic transmission and neuronal excitability, making it a critical tool for studying GABAergic signaling pathways.

Effects on Neuronal Cells

- Cytotoxicity in Cancer Cells:

- Neuronal Excitability:

- Calcium Regulation:

Case Studies and Experimental Findings

Table 1: Summary of Biological Effects of this compound

Research Implications

The biological activity of this compound highlights its potential as a therapeutic agent in various fields:

- Neurology: Its ability to modulate GABA_B receptor activity makes it a candidate for treating epilepsy and other neurological disorders where GABAergic dysfunction is implicated.

- Oncology: The findings regarding its role in enhancing chemotherapy efficacy suggest possible applications in cancer treatment strategies.

- Vision Science: The inhibition of myopia development indicates broader implications for ocular health and vision correction therapies.

Propriétés

IUPAC Name |

3-aminopropyl(cyclohexylmethyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22NO2P/c11-7-4-8-14(12,13)9-10-5-2-1-3-6-10/h10H,1-9,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOESDNIUAWGCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CP(=O)(CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154065 | |

| Record name | 3-Aminopropyl-cyclohexylmethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123691-14-5 | |

| Record name | 3-Aminopropyl-cyclohexylmethylphosphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123691145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropyl-cyclohexylmethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.